allyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives. This compound is characterized by its unique structure, which includes an allyl group, an ethylphenyl group, and a pyrimido[2,1-b][1,3]thiazine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of allyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Allyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Scientific Research Applications
Allyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of allyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to other similar compounds, allyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate stands out due to its unique structural features and potential applications. Similar compounds include:
Allyl 8-methyl-6-[4-(methylsulfanyl)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate: This compound has a similar core structure but differs in the substituent groups, leading to different chemical and biological properties.
Other pyrimido[2,1-b][1,3]thiazine derivatives: These compounds share the same core structure but vary in their substituents, resulting in a diverse range of properties and applications.
Biological Activity
Allyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C20H22N2O3S
- CAS Number : 5000113
The structure features a pyrimido-thiazine core, which is known for its diverse biological activities. The presence of the allyl and ethylphenyl groups contributes to its reactivity and potential pharmacological profiles.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Pyrimido-Thiazine Core : This is achieved through cyclization reactions involving suitable precursors.
- Allylation : The introduction of the allyl group can be accomplished using allyl bromide in the presence of a base.
- Substitution Reactions : The ethylphenyl group is introduced via nucleophilic aromatic substitution.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related pyrimido-thiazine derivatives. For instance, compounds synthesized from similar scaffolds exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus at concentrations around 256 µg/mL . Although specific data on this compound is limited, its structural similarities suggest potential efficacy.
Antiproliferative Activity
Compounds with related structures have demonstrated antiproliferative effects against various cancer cell lines. For example, thiazole derivatives were tested for their ability to inhibit cell growth in human cancer lines with GI50 values ranging from 37 to 86 nM . This suggests that this compound may also possess similar properties worth investigating.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The functional groups present in its structure enable it to engage in hydrogen bonding and hydrophobic interactions, potentially leading to alterations in target activity.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazine derivatives:
- Antibacterial Studies : A study found that certain thiazine derivatives exhibited promising antibacterial activity against common pathogens .
- Cytotoxicity Assessments : Research on related compounds indicated low cytotoxicity at therapeutic concentrations while demonstrating significant antiproliferative effects .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions with targets such as EGFR and BRAF V600E for structurally similar compounds . This indicates a potential pathway for further exploration in drug development.
Properties
CAS No. |
609795-79-1 |
---|---|
Molecular Formula |
C20H22N2O3S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
prop-2-enyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C20H22N2O3S/c1-4-11-25-19(24)17-13(3)21-20-22(16(23)10-12-26-20)18(17)15-8-6-14(5-2)7-9-15/h4,6-9,18H,1,5,10-12H2,2-3H3 |
InChI Key |
UWFBHZJDAOVLJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.